N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of novel sulfonamide derivatives were synthesized, with their structures determined by spectral methods. These compounds, including variations of the mentioned chemical structure, have been evaluated for their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, suggesting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Chemical Genetics Strategy
A study explored small molecules with ethylene-like biological activity, identifying a compound, EH-1, that induced a triple response in Arabidopsis seedlings. The research emphasized the synthesis and structure–activity relationship (SAR) analysis of EH-1 analogs, revealing insights into the mechanisms through which these compounds exert their effects, potentially offering a novel approach to modulating plant growth and development processes (Keimei Oh et al., 2017).
Antimicrobial Activity
New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and assessed for their antimicrobial activity. This research indicates that some derivatives effectively inhibit the growth of various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a new group of compounds with notable herbicidal activity. These compounds demonstrate post-emergence activity on dicotyledonous weed species by interfering with the biosynthesis of branched-chain amino acids, suggesting their potential use in agricultural applications (J. Eussen et al., 1990).
Synthesis Techniques
A study on the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade provides insights into advanced synthetic methodologies for creating complex molecules, enriching the chemistry of gold carbenoid and group migration (Tao Wang et al., 2014).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-12-4-6-13(7-5-12)27(23,24)21-11-14(15-3-1-10-25-15)22-9-2-8-20-22/h1-10,14,21H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYTYNJCCBQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.